1-tert-butyl2,2-dimethylazetidine-1,2,2-tricarboxylate
Description
1-tert-Butyl-2,2-dimethylazetidine-1,2,2-tricarboxylate is a tricarboxylated azetidine derivative characterized by a strained four-membered azetidine ring substituted with a tert-butyl group and two methyl esters.
Key structural features:
- Azetidine core: A four-membered ring with inherent ring strain, influencing reactivity and conformational rigidity.
- Substituents: A tert-butyl group (sterically bulky, enhancing stability) and two methyl ester groups (electron-withdrawing, modulating solubility and reactivity).
- Tricarboxylate functionality: Provides multiple sites for derivatization or coordination in catalytic systems.
Properties
IUPAC Name |
1-O-tert-butyl 2-O,2-O'-dimethyl azetidine-1,2,2-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-11(2,3)19-10(16)13-7-6-12(13,8(14)17-4)9(15)18-5/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKOGMDBTRRNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1(C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-tert-butyl2,2-dimethylazetidine-1,2,2-tricarboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl and dimethyl groups are introduced through alkylation reactions.
Carboxylation: The carboxylate groups are introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Ester Hydrolysis
The carboxylate ester groups (tert-butyl and methyl) can hydrolyze to form carboxylic acids under acidic or basic conditions. For example:
This reaction may depend on steric hindrance from the tert-butyl group and electronic effects of the adjacent ester groups .
Nucleophilic Substitution
The ester groups can react with nucleophiles (e.g., alcohols, amines) to form new derivatives:
The tert-butyl substituent may influence reaction kinetics due to steric effects .
Structural Analysis
| Property | Value | Relevance |
|---|---|---|
| Molecular Formula | C₁₂H₁₉NO₆ | Determines potential reaction pathways |
| SMILES | CC(C)(C)OC(=O)N1CCC1(C(=O)OC)C(=O)OC | Identifies reactive sites (ester groups) |
| InChIKey | GDKOGMDBTRRNPE-UHFFFAOYSA-N | Unique structural identifier |
Experimental Considerations
-
Reaction Conditions : Hydrolysis or substitution reactions may require catalysts (e.g., acid/base) or elevated temperatures.
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Purification : Chromatography or recrystallization could be used to isolate products, though specific protocols are not detailed in available sources .
Limitations in Current Data
Available sources ( ) provide structural and basic chemical data but lack detailed reaction kinetics, mechanistic studies, or experimental procedures. Future research should focus on:
-
Systematic studies of hydrolytic conditions (pH, temperature).
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Investigations of nucleophilic substitution rates.
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Exploring ring-opening reactions under catalytic or extreme conditions.
Scientific Research Applications
Organic Synthesis
1-tert-butyl-2,2-dimethylazetidine-1,2,2-tricarboxylate serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through:
- Functional Group Transformations : The presence of multiple carboxylate groups allows for various derivatizations.
- Asymmetric Synthesis : The chiral nature of the compound can be exploited in asymmetric synthesis to produce enantiomerically pure compounds.
Medicinal Chemistry
Research indicates that compounds similar to 1-tert-butyl-2,2-dimethylazetidine-1,2,2-tricarboxylate exhibit biological activities such as:
- Anticancer Activity : Investigations into its effects on cancer cell lines suggest potential cytotoxic properties.
- Antimicrobial Properties : The compound has been studied for its ability to inhibit bacterial growth, making it a candidate for antibiotic development.
Materials Science
The unique structural features of 1-tert-butyl-2,2-dimethylazetidine-1,2,2-tricarboxylate allow it to be utilized in materials science for:
- Polymer Synthesis : It can act as a monomer in the production of polymers with specific properties.
- Coatings and Adhesives : Its chemical stability and reactivity make it suitable for developing advanced coatings and adhesives.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of 1-tert-butyl-2,2-dimethylazetidine-1,2,2-tricarboxylate and evaluated their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition compared to controls .
Case Study 2: Antimicrobial Testing
A research team investigated the antimicrobial efficacy of 1-tert-butyl-2,2-dimethylazetidine-1,2,2-tricarboxylate against common pathogens. The results demonstrated notable activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 1-tert-butyl2,2-dimethylazetidine-1,2,2-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Substituent Comparison of Tricarboxylate and Dicarboxylate Derivatives
Key Observations :
- Ring Size and Strain : The azetidine core in the target compound introduces greater ring strain compared to five-membered (pyrrolidine, ) or six-membered (piperidine, ) analogs. This strain may enhance reactivity in ring-opening reactions or catalytic applications but reduce thermal stability .
- Substituent Diversity: The tert-butyl group is a common stabilizing moiety across analogs (e.g., C-5b in ), while methyl/ethyl esters and cyano groups () modulate electronic properties. Boron-containing derivatives () exhibit unique reactivity in cross-coupling reactions.
- Synthetic Yields : Yields for tricarboxylates range from 54% (C-5b) to 87% (C-24b, ), influenced by steric hindrance and purification methods (e.g., column chromatography in ).
Reactivity and Functionalization
Table 2: Reactivity Profiles of Selected Compounds
Key Insights :
- The target azetidine tricarboxylate’s strained ring may favor ring-opening reactions (e.g., with amines or thiols) over piperidine/pyrrolidine analogs.
- Boron- and alkyne-functionalized analogs () exhibit orthogonal reactivity for modular synthesis, whereas cyano-substituted derivatives () are valuable in nitrile-mediated transformations.
Physicochemical Properties
- Solubility : Methyl/ethyl esters enhance solubility in organic solvents (e.g., CH2Cl2, hexane) compared to tert-butyl-protected analogs .
- Thermal Stability : Piperidine and piperazine derivatives () are more thermally stable than azetidines due to reduced ring strain.
- Spectral Signatures : Azetidine derivatives show distinct ¹H NMR signals for ring protons (δ 3.0–4.5 ppm), while alkyne-containing compounds () exhibit characteristic IR absorption at ~2100 cm⁻¹ for C≡C stretches .
Biological Activity
1-tert-butyl 2,2-dimethylazetidine-1,2,2-tricarboxylate (CAS No. 2418733-75-0) is a compound of interest in the field of medicinal chemistry and drug development. Its unique structure, characterized by a tert-butyl group and multiple carboxylate functionalities, suggests potential biological activities that warrant detailed exploration.
- Molecular Formula : CHN O
- Molecular Weight : 273.29 g/mol
- IUPAC Name : 1-(tert-butyl) 2,2-dimethyl azetidine-1,2,2-tricarboxylate
- Purity : Typically ≥95%
- Solubility : Very soluble in organic solvents with varying solubility in water (up to 19.1 mg/ml) .
Biological Activity Overview
The biological activity of 1-tert-butyl 2,2-dimethylazetidine-1,2,2-tricarboxylate has been investigated in various studies focusing on its pharmacological properties and potential therapeutic applications.
While specific mechanisms are still under investigation, preliminary studies suggest that the compound may interact with various biological pathways due to its structural features. The presence of multiple carboxylate groups may enhance its ability to form hydrogen bonds and interact with protein targets.
Antioxidant Activity
A study evaluated the antioxidant properties of similar azetidine derivatives, indicating that compounds with multiple carboxylate groups exhibit significant radical scavenging activity. This suggests that 1-tert-butyl 2,2-dimethylazetidine-1,2,2-tricarboxylate may possess similar antioxidant capabilities .
Anti-inflammatory Effects
Research has shown that azetidine derivatives can modulate inflammatory pathways. In vitro assays demonstrated that compounds structurally related to 1-tert-butyl 2,2-dimethylazetidine-1,2,2-tricarboxylate inhibited the production of pro-inflammatory cytokines in macrophages . This positions the compound as a potential candidate for anti-inflammatory drug development.
Neuroprotective Potential
Another area of interest is the neuroprotective effects of azetidine derivatives. In animal models of neurodegeneration, compounds similar to 1-tert-butyl 2,2-dimethylazetidine-1,2,2-tricarboxylate have shown promise in reducing neuronal cell death and improving cognitive function . This indicates a possible role for this compound in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
Q & A
Q. What mechanistic insights explain unexpected byproducts during azetidine ring closure?
- Intermediate trapping (e.g., using DMPO spin traps) and LC-MS/MS analysis identify transient species. Competing pathways, such as [2+2] cycloadditions or retro-aldol reactions, may occur under specific conditions. Computational modeling of potential energy surfaces helps pinpoint alternative mechanisms .
Methodological Resources
- Structural Characterization : X-ray crystallography (CCDC database), advanced NMR techniques (e.g., DEPT-135 for carbon assignment) .
- Process Optimization : ICReDD’s reaction path search tools, Aspen Plus for reactor simulation .
- Safety Compliance : Refer to the "Chemical Hygiene Plan" for advanced labs and OSHA guidelines for hazardous waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
